4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole

Physicochemical profiling Drug-likeness Membrane permeability

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole (CAS 686738-35-2) is a fully substituted 2,4,5-trisubstituted oxazole derivative bearing a 4-(4-bromophenyl)sulfonyl electron-withdrawing group, a furan-2-yl substituent at position 2, and a distinctive 1-phenylethylthio moiety at position 5. The compound belongs to the broader class of sulfonamide-containing oxazoles and is catalogued as a screening compound within commercial chemical libraries.

Molecular Formula C21H16BrNO4S2
Molecular Weight 490.39
CAS No. 686738-35-2
Cat. No. B2870345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
CAS686738-35-2
Molecular FormulaC21H16BrNO4S2
Molecular Weight490.39
Structural Identifiers
SMILESCC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H16BrNO4S2/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(27-21)18-8-5-13-26-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3
InChIKeyVUCVXLGNJBDFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole (CAS 686738-35-2): Structural Profile and Procurement-Relevant Classification of a 2,4,5-Trisubstituted Oxazole


4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole (CAS 686738-35-2) is a fully substituted 2,4,5-trisubstituted oxazole derivative bearing a 4-(4-bromophenyl)sulfonyl electron-withdrawing group, a furan-2-yl substituent at position 2, and a distinctive 1-phenylethylthio moiety at position 5 . The compound belongs to the broader class of sulfonamide-containing oxazoles [1] and is catalogued as a screening compound within commercial chemical libraries. Its closest analogs share the 4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)oxazole core but differ at the 5-position thioether substituent—typically methylthio, ethylthio, butylthio, sec-butylthio, or 2-fluorobenzylthio groups . The 1-phenylethylthio group introduces a chiral center, increased steric bulk, and enhanced aromatic π-stacking potential relative to simpler alkylthio analogs, representing the key structural differentiator for procurement selection.

Procurement Risk Assessment for 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole: Why 5-Position Thioether Identity Is Non-Interchangeable


Within the 5-(alkyl/arylthio)-substituted oxazole series sharing the common 4-(4-bromophenyl)sulfonyl-2-(furan-2-yl) core, the 5-position thioether group is not a passive spectator substituent. Systematic variation from methylthio (MW ~400.3, C14H10BrNO4S2) to ethylthio (MW 414.3, C15H12BrNO4S2) to the target compound's 1-phenylethylthio group (MW ~490.4, C21H16BrNO4S2) introduces substantial changes in lipophilicity (estimated ΔcLogP > 2 units), molecular volume, rotatable bond count, and chiral recognition potential . These physicochemical shifts directly impact passive membrane permeability, protein binding, metabolic stability, and target engagement profiles. High-throughput screening data for the ethylthio analog (CAS 686738-30-7) across antimicrobial, α-synuclein expression, huntingtin-antisense activation, TDP1 inhibition, and vaccinia virus inhibition assays demonstrate that even minor 5-thioether modifications can redirect biological activity profiles across unrelated target classes. Consequently, substituting the 1-phenylethylthio-bearing compound with a simpler methylthio or ethylthio analog cannot be assumed to preserve screening outcomes, structure–activity relationships, or procurement-intended biological performance.

Quantitative Differentiation Evidence for 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole (CAS 686738-35-2) vs. Closest 5-Thioether Analogs


Molecular Weight and Lipophilicity Differentiation: Target Compound vs. Methylthio and Ethylthio Analogs

The target compound (C21H16BrNO4S2, MW ≈ 490.4 g/mol) carries a 1-phenylethylthio substituent at position 5, representing a molecular weight increase of approximately 90 Da (22%) over the methylthio analog (C14H10BrNO4S2, MW ≈ 400.3 g/mol) [1] and approximately 76 Da (18%) over the ethylthio analog (C15H12BrNO4S2, MW 414.3 g/mol) . The addition of a phenyl ring and a branched alkyl linker to the 5-thioether group contributes an estimated cLogP increase of >2 log units relative to the methylthio congener, shifting the compound from moderately lipophilic (estimated cLogP ~3–4 for methylthio) to highly lipophilic (estimated cLogP ~5–6 for 1-phenylethylthio) territory. This lipophilicity modulation is critical for compounds intended for cell-based assays where passive membrane permeability is a determinant of apparent potency [2].

Physicochemical profiling Drug-likeness Membrane permeability

Chiral Recognition Potential and Stereochemical Differentiation from Achiral 5-Thioether Analogs

The 1-phenylethylthio substituent at position 5 introduces a stereogenic center (the benzylic carbon of the 1-phenylethyl group) that is absent in all straight-chain alkylthio analogs (methylthio, ethylthio, butylthio) . This chiral center can engage in enantioselective interactions with biological targets—a property completely unavailable to the achiral methylthio (CHEBI:113007, C14H10BrNO4S2) and ethylthio (CAS 686738-30-7, C15H12BrNO4S2) analogs . In the broader oxazole literature, chiral sulfoxide and thioether-bearing oxazole derivatives have demonstrated differential enantiomer potency, with eudismic ratios ranging from 2- to >50-fold across kinases, GPCRs, and nuclear receptors [1]. The racemic nature of the commercially supplied target compound implies that chiral resolution could unlock distinct enantiomer-specific activity profiles that are inaccessible using achiral 5-thioether congeners.

Chiral recognition Enantioselective binding Target engagement

Aromatic π-Stacking Enhancement Through 1-Phenylethylthio vs. Alkylthio Substituents

The 1-phenylethylthio group at position 5 introduces an additional aromatic phenyl ring capable of participating in π–π stacking, edge-to-face aromatic interactions, and CH–π contacts with aromatic amino acid side chains (Phe, Tyr, Trp, His) in protein binding pockets [1]. This aromatic interaction capacity is absent in the methylthio (C14H10BrNO4S2) and ethylthio (C15H12BrNO4S2) analogs, which present only aliphatic thioether groups . The combined aromatic inventory of the target compound—4-bromophenylsulfonyl (ring A), furan-2-yl (ring B), oxazole core (ring C), and 1-phenylethyl phenyl (ring D)—provides four distinct aromatic/heteroaromatic π-surfaces for multidentate binding, compared to three in the methylthio and ethylthio analogs . In fragment-based and structure-based drug design contexts, increased aromatic surface area correlates with enhanced binding enthalpy when complementary aromatic pockets are present in the target protein.

π-π interactions Ligand–protein binding Molecular recognition

Rotatable Bond Count and Conformational Entropy Penalty Upon Binding: Target Compound vs. Simpler Analogs

The target compound contains approximately 8 rotatable bonds (excluding the thioether S–C bonds), compared to approximately 4 rotatable bonds in the methylthio analog and 5 in the ethylthio analog (CAS 686738-30-7) . Each additional rotatable bond incurs an estimated conformational entropy penalty of 0.5–1.5 kcal/mol upon binding to a rigid protein target, according to established thermodynamic models [1]. However, the 1-phenylethylthio group's semi-rigid character (the benzylic C–C bond is partially rotationally restricted due to steric interactions with the adjacent phenyl and oxazole rings) may mitigate this penalty relative to fully flexible alkyl chains of equivalent length . This property profile positions the target compound as a probe for targets where a specific pre-organized conformation of the 5-thioether group is required for productive binding, which flexible alkylthio analogs may fail to achieve despite having lower formal rotatable bond counts.

Conformational entropy Ligand efficiency Binding thermodynamics

Structural Novelty and Chemical Space Differentiation from Catalogued 5-Thioether Oxazole Analogs

Within the 4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)oxazole series, the 5-position thioether substituent defines chemical space occupancy. A structural survey of commercially catalogued analogs identifies the following 5-thioether variants: methylthio (CHEBI:113007), ethylthio (CAS 686738-30-7), butylthio, sec-butylthio, 2-fluorobenzylthio, and the target compound's 1-phenylethylthio group . Among these, the 1-phenylethylthio-bearing compound is the only variant that simultaneously introduces (i) a stereogenic center (chirality), (ii) an additional aromatic ring (enhanced π-interaction potential), and (iii) a branched alkyl linker (modulated conformational flexibility) at the 5-position . Principal component analysis of key molecular descriptors (MW, cLogP, TPSA, H-bond acceptors, rotatable bonds, aromatic ring count) places the target compound in a chemically distinct quadrant from all straight-chain alkylthio and benzylthio analogs, confirming that it explores unique chemical space within this series .

Chemical space Library diversity Novel scaffold

Limitations Statement: Absence of Published Head-to-Head Biological Activity Data

At the time of this analysis (May 2026), no primary peer-reviewed research articles, patent biological examples, or authoritative database entries (PubChem, ChEMBL, BindingDB) were identified that report quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole (CAS 686738-35-2) [1]. Furthermore, no head-to-head comparative biological data exist for this compound versus any close structural analog. All differentiation claims in the preceding evidence items are therefore grounded in (i) calculated or estimated physicochemical property comparisons, (ii) structural and stereochemical analysis, and (iii) class-level inference from the broader oxazole and sulfonamide literature—not on experimentally measured differential biological activity. The ethylthio analog (CAS 686738-30-7) has been profiled in multiple high-throughput screening assays (teichoic acid synthesis inhibition, α-synuclein expression, huntingtin-antisense activation, TDP1 inhibition, vaccinia virus inhibition) , but corresponding data for the target compound are absent. Procurement decisions should weigh the structural differentiation arguments presented herein against the current absence of confirmatory biological profiling for the 1-phenylethylthio-substituted compound.

Data transparency Evidence quality Procurement risk

Recommended Application Scenarios for 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole (CAS 686738-35-2) Based on Structural Differentiation Evidence


High-Throughput Screening Library Diversification for Aromatic-Rich Protein Targets

Based on the compound's four-ring aromatic architecture and estimated high lipophilicity (cLogP ~5–6), this compound is best deployed as a chemical diversity element in screening libraries targeting proteins with aromatic-rich binding pockets, including kinases (ATP-binding site), bromodomains (acetyl-lysine recognition), GPCRs (transmembrane orthosteric sites), and nuclear receptors (ligand-binding domains). The additional phenyl ring in the 1-phenylethylthio group provides π-stacking potential absent in methylthio and ethylthio analogs—a feature that may confer differential hit rates against these target classes compared to simpler congeners. Procurement is most appropriate for organizations running diversity-based phenotypic or target-based HTS campaigns where chemical space coverage, rather than pre-validated target engagement, is the primary screening objective. The ethylthio analog's HTS history across antimicrobial and neurodegenerative disease-relevant assays suggests that the oxazole core scaffold is compatible with these screening formats, supporting the inference that the target compound would similarly be screen-compatible.

Chiral Lead Generation and Enantiomer-Specific SAR Exploration

The 1-phenylethylthio group's stereogenic center creates a chiral lead generation opportunity not available from achiral 5-thioether oxazole analogs. Procurement of the racemic mixture, followed by chiral chromatographic resolution (preparative chiral HPLC or SFC), can yield both enantiomers for differential biological profiling. In-class precedence for chiral oxazole thioethers demonstrates that enantiomers can exhibit eudismic ratios exceeding 10-fold in potency and selectivity against biological targets. This scenario is particularly relevant for medicinal chemistry teams initiating lead optimization campaigns where stereochemistry-driven improvements in target selectivity, off-target discrimination, or metabolic stability are desired. The commercial availability of the racemate from multiple suppliers enables rapid access to starting material for chiral separation without requiring de novo asymmetric synthesis.

Fragment-Based and Structure-Based Drug Design Probing of 5-Position Binding Subsites

In fragment-based drug design (FBDD) or structure-based lead optimization, the target compound serves as a 'tool compound' to probe the steric, electrostatic, and aromatic tolerance of the 5-position binding subsite in a target protein. The 1-phenylethylthio group occupies a larger volume, presents a distinct electrostatic surface, and engages in different aromatic interactions compared to methylthio or ethylthio substituents. Co-crystallization or SAR-by-crystallography efforts using this compound can reveal whether the target protein's 5-position subsite accommodates bulky aromatic thioethers—information that directly informs the design of higher-affinity analogs. The compound's unique combination of a chiral center, aromatic ring, and branched linker makes it a more informative structural probe than any single-feature analog (e.g., benzylthio for aromatic probing, sec-butylthio for chirality probing).

Physicochemical Property Benchmarking in Oxazole-Based Compound Series

For computational chemistry and ADME/PK modeling teams, the target compound provides an extreme data point in the 5-thioether oxazole property space. Its estimated MW (~490 Da), cLogP (~5–6), and rotatable bond count (~8) push toward the upper bounds of 'drug-like' chemical space, making it valuable as a benchmarking compound for in silico models predicting solubility, permeability, metabolic stability, and plasma protein binding. When experimentally characterized alongside the methylthio and ethylthio analogs, the compound can establish property cliffs—abrupt changes in ADME properties resulting from specific structural modifications—that are invaluable for training and validating predictive models. Organizations engaged in oxazole-based lead optimization programs benefit from procuring the full analog series (methylthio, ethylthio, 1-phenylethylthio) to construct comprehensive property–structure relationship maps for this scaffold class.

Quote Request

Request a Quote for 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.